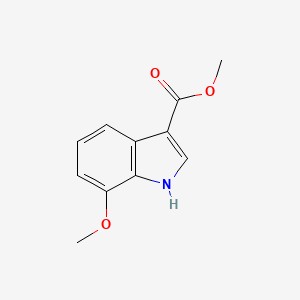

Methyl 7-methoxy-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The use of microwave-assisted synthesis and palladium-catalyzed reactions are also explored for industrial applications to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-methoxy-1H-indole-3-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its role in biological processes and as a potential therapeutic agent.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- Methyl indole-3-carboxylate

- Methyl 1H-indole-7-carboxylate

- Methyl 1-methyl-1H-indole-3-carboxylate

Uniqueness

Methyl 7-methoxy-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 7-methoxy-1H-indole-3-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : Approximately 205.21 g/mol

- Functional Groups : Methoxy group at the 7-position and a carboxylate group at the 3-position of the indole structure.

The presence of the methoxy group significantly influences the electronic properties of the compound, enhancing its reactivity and potential biological interactions.

Biological Activities

This compound exhibits a variety of biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Investigated for its potential to neutralize free radicals, contributing to health supplements. |

| Anticancer Potential | Shown to inhibit cancer cell proliferation in various studies, indicating promise as an anti-cancer agent. |

| Neuroprotective Effects | Potential therapeutic applications in neurological disorders due to its ability to penetrate the blood-brain barrier. |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes, including acetylcholinesterase and tyrosinase. |

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

-

Neuroprotective Studies :

- Research has shown that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. It is being explored as a candidate for treating neurodegenerative diseases such as Alzheimer's.

-

Enzyme Inhibition :

- Inhibitory effects on acetylcholinesterase were noted, indicating potential use in treating conditions like Alzheimer's disease where cholinergic signaling is impaired. The methoxy group enhances binding affinity to the enzyme's active site.

Synthesis Methods

Several synthesis routes have been developed for this compound:

- Stepwise Synthesis : Utilizing readily available starting materials, this method involves initial formation of the indole skeleton followed by methoxylation and carboxylation steps.

- Regioselective Functionalization : Techniques have been explored to selectively introduce functional groups at specific positions on the indole ring, optimizing yield and purity.

Properties

IUPAC Name |

methyl 7-methoxy-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-8(11(13)15-2)6-12-10(7)9/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRHMIPSNSTTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.